N-(2-tert-butylphenyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-9-5-6-10-14(13)17(20)19-16-12-8-7-11-15(16)18(2,3)4/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNPELFTEDLETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzoic acid with 2-tert-butylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired amide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-tert-butylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Building Block for Organic Synthesis
N-(2-tert-butylphenyl)-2-methylbenzamide serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce functional groups or modify existing ones.
- Reduction : It can undergo reduction reactions to alter specific functional groups.
- Substitution : The amide bond can be substituted with nucleophiles, leading to diverse derivatives.
These reactions are crucial for developing new pharmaceuticals and agrochemicals, as they enable the modification of molecular structures to enhance biological activity or selectivity .
2. Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic effects. For instance, compounds with similar structures have demonstrated activity against various pathogens, including Trypanosoma brucei, the causative agent of African sleeping sickness. Analogues of benzamides have shown promising antiparasitic properties, leading to the identification of highly potent compounds that could serve as new treatments .
Biological Applications
1. Enzyme Inhibition Studies
The compound has been utilized in studies related to enzyme inhibition. Its interaction with specific molecular targets can influence binding affinity and selectivity, making it a candidate for investigating protein-ligand interactions. For example, studies have shown that benzamide derivatives can inhibit key enzymes involved in disease processes, which is critical for drug development targeting diseases like cancer and infectious diseases .
2. Antibacterial Activity
Recent research has highlighted the antibacterial properties of compounds related to this compound. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents. The mechanism often involves inhibiting bacterial enzymes essential for cell division, thereby exerting a bacteriostatic effect .
Industrial Applications
1. Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals with tailored properties. Its ability to undergo various chemical transformations makes it suitable for synthesizing polymers, coatings, and other materials that require specific functional characteristics .
2. Pharmaceutical Formulations
The compound's stability and compatibility with various excipients make it an attractive candidate for pharmaceutical formulations. Its role in enhancing drug solubility and bioavailability is particularly noteworthy in the development of oral medications where improved absorption is desired .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the tert-butylphenyl group enhances its binding affinity and selectivity, allowing it to exert its effects at lower concentrations. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Directing Groups
The following table summarizes key structural and functional differences between N-(2-tert-butylphenyl)-2-methylbenzamide and related benzamides:
Key Observations:
- N,O-Bidentate Directing Groups: Compounds like N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide utilize N,O-bidentate groups to stabilize metal complexes, enabling selective C–H bond activation .
- Electron Effects : Nitro and bromo substituents (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) can alter electronic properties, influencing reaction pathways compared to alkyl-substituted analogs .
Spectroscopic Characterization
Q & A
Q. What are the standard synthetic protocols for N-(2-tert-butylphenyl)-2-methylbenzamide, and which reagents are critical for achieving high yields?
Methodological Answer: The synthesis typically involves amide bond formation between 2-methylbenzoic acid derivatives and 2-tert-butylaniline. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like carbodiimides (e.g., DCC, EDC) or thionyl chloride (SOCl₂) to generate reactive intermediates such as acid chlorides .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common for their ability to dissolve aromatic intermediates .
- Base addition : Triethylamine (TEA) or pyridine to neutralize HCl byproducts during amidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolating the final product .
Q. Critical Reagents :
- 2-Methylbenzoyl chloride : Reacts with 2-tert-butylaniline to form the amide backbone .
- Coupling agents : EDC/HOBt for minimizing racemization in sensitive reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the amide proton (N–H) at δ 8.5–10.0 ppm and tert-butyl protons as a singlet at δ 1.2–1.4 ppm .
- ¹³C NMR : The carbonyl (C=O) signal appears at δ 165–170 ppm .
- IR Spectroscopy : Confirm amide formation via C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~296 for C₁₉H₂₃NO) .
Q. What in vitro assays are recommended for preliminary screening of this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates to test activity against kinases or proteases (e.g., EGFR, COX-2) .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Temperature control : Maintain 0–5°C during acid chloride formation to prevent side reactions .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Solvent-free or green chemistry : Microwave-assisted synthesis reduces reaction time and improves yield .
- Continuous flow reactors : Enhance mixing and heat transfer for scalable production .
Q. Example Optimization Table :
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Reaction Time | 24 h | 6 h (microwave) | 75% → 92% |
| Solvent | DCM | THF | 68% → 85% |
| Catalyst | None | DMAP (10 mol%) | 70% → 88% |
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Replicate studies : Verify assay protocols (e.g., cell line authenticity, compound purity) to rule out technical variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for cytotoxicity) .
- Structural validation : Use X-ray crystallography or NMR to confirm stereochemistry, as impurities or isomers may skew results .
- Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., kinase inhibition) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., COX-2, 5-HT receptors) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity data to prioritize derivatives .
- MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .
Q. What are the key challenges in establishing structure-activity relationships (SAR) for this compound analogs?
Methodological Answer:
- Substituent variability : Systematically modify the tert-butyl group (e.g., replace with cyclopropyl) and measure activity shifts .
- Stereoelectronic effects : Introduce halogens (F, Cl) at the 2-methyl position to study electronic contributions to binding .
- Bioisosteric replacement : Swap the benzamide core with thiazole or oxadiazole rings to probe scaffold flexibility .
- Data normalization : Account for assay variability by reporting activities as fold-changes relative to a common control .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify absorption issues .
- Metabolite identification : Use LC-HRMS to detect hepatic metabolites that may deactivate the compound in vivo .
- Formulation optimization : Employ nanoemulsions or liposomes to improve solubility and tissue penetration .
- Dose-response studies : Test higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
